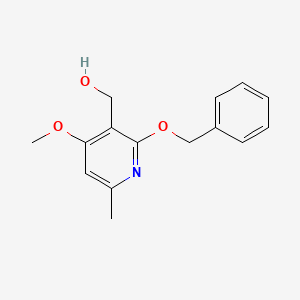

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol

Description

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol (CAS: 927178-21-0) is a pyridine derivative with the molecular formula C₁₅H₁₇NO₃. It features a benzyloxy group at position 2, a methoxy group at position 4, a methyl group at position 6, and a hydroxymethyl (-CH₂OH) substituent at position 3 of the pyridine ring . This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which may influence reactivity, solubility, and biological activity. Its structural complexity and substitution pattern make it a candidate for comparative studies with analogous pyridine derivatives.

Propriétés

Formule moléculaire |

C15H17NO3 |

|---|---|

Poids moléculaire |

259.30 g/mol |

Nom IUPAC |

(4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C15H17NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |

Clé InChI |

KDNKSHYVQXHFMP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du (2-(Benzyloxy)-4-méthoxy-6-méthylpyridin-3-yl)méthanol implique généralement les étapes suivantes:

Méthoxylation: Le groupe méthoxy est introduit en faisant réagir le composé intermédiaire avec du méthanol en présence d'un catalyseur acide.

Méthylation: Le groupe méthyle est introduit en utilisant de l'iodure de méthyle en présence d'une base comme l'hydrure de sodium.

Réduction: La dernière étape implique la réduction du composé intermédiaire pour obtenir du (2-(Benzyloxy)-4-méthoxy-6-méthylpyridin-3-yl)méthanol en utilisant un agent réducteur tel que le borohydrure de sodium.

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: : Ce composé est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de bloc de construction pour le développement de nouveaux produits pharmaceutiques et agrochimiques.

Biologie: : En recherche biologique, le (2-(Benzyloxy)-4-méthoxy-6-méthylpyridin-3-yl)méthanol est étudié pour ses effets potentiels sur les processus cellulaires et ses interactions avec les macromolécules biologiques.

Médecine: : Le composé est étudié pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur dans la synthèse de médicaments ciblant des maladies spécifiques.

Industrie: : Dans le secteur industriel, il est utilisé dans la production de produits chimiques de spécialité et comme réactif dans divers processus chimiques.

Mécanisme d'action

Le mécanisme d'action du (2-(Benzyloxy)-4-méthoxy-6-méthylpyridin-3-yl)méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes benzyloxy et méthoxy peuvent participer à des liaisons hydrogène et à des interactions hydrophobes, influençant l'affinité de liaison et la spécificité du composé. Le groupe méthyle peut affecter la stabilité globale et la réactivité du composé.

Applications De Recherche Scientifique

Chemistry: : This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: : In biological research, (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

Industry: : In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group may affect the compound’s overall stability and reactivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related pyridine derivatives:

Physicochemical Properties

- Lipophilicity: The benzyloxy group in the target compound significantly increases lipophilicity compared to methoxy or methyl substituents in (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol . This property may enhance membrane permeability in biological systems.

- Electronic Effects: The electron-donating methoxy and benzyloxy groups in the target compound contrast with the electron-withdrawing chloro groups in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol and (3,6-Dichloro-5-methoxypyridin-2-yl)methanol, altering the pyridine ring's electronic density and reactivity .

Activité Biologique

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is a complex organic compound notable for its potential biological activities. The structure includes a pyridine ring with various substituents that may influence its interaction with biological macromolecules, making it a candidate for medicinal chemistry applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N1O3. Its structure features a benzyloxy group, a methoxy group, and a methyl group on the pyridine ring, contributing to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 273.30 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the alkylation of pyridine derivatives or coupling reactions using appropriate reagents under controlled conditions. For instance, one method involves the reaction of 4-methoxy-6-methylpyridin-3-carbaldehyde with benzyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anticancer Potential : Some studies have indicated that these compounds can inhibit the growth of cancer cells by targeting specific signaling pathways.

- Neuroprotective Effects : There is emerging evidence supporting their role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies

-

Inhibition of Kynurenine 3-Monooxygenase :

A study explored the inhibition properties of related compounds on kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative disorders. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications for neuroprotection . -

Interaction with Cyclin-dependent Kinases :

Another investigation focused on the interaction between similar pyridine derivatives and cyclin-dependent kinases (CDKs). The findings revealed that modifications to the pyridine structure could enhance binding affinity and selectivity towards CDK4/6, which are critical targets in cancer therapy .

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound distinguishes it from other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methoxy-N-benzylpyridin-3-amines | Pyridine core | Contains amine group |

| 2-(Benzyloxy)-4-hydroxy-6-methylpyridine | Hydroxyl instead of methoxy | Increased polarity |

| 2-(Phenoxy)-4-methoxy-pyridine | Phenoxy substitution | Potentially different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.